![molecular formula C10H19NO2 B133084 Tert-butyl cyclopentylcarbamate CAS No. 153789-22-1](/img/structure/B133084.png)
Tert-butyl cyclopentylcarbamate
Overview
Description
Tert-butyl cyclopentylcarbamate is likely a compound that contains a carbamate group (a functional group derived from carbamic acid) and a cyclopentyl group (a cycloalkane with a five-membered ring), with a tert-butyl group (a branched alkyl group with three methyl groups branching off a central carbon) attached .
Synthesis Analysis
While specific synthesis methods for Tert-butyl cyclopentylcarbamate are not available, similar compounds such as tert-butyl 2-(substituted benzamido) phenylcarbamate have been synthesized by condensation reactions . Another compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Scientific Research Applications
Chemical Properties and Storage
Tert-butyl cyclopentylcarbamate is a chemical compound with the molecular formula C10H19NO2 . It is a solid at room temperature and has a molecular weight of 185.27 . It is recommended to be stored sealed in a dry environment at room temperature .
Safety Information
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary measures include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Photophysical Research
Tert-butyl cyclopentylcarbamate has been used in photophysical research. A study investigated the excited-state dynamics of carbazole and tert-butyl-carbazole in organic solvents . The influence of the tert-butyl substituents on the photophysics was found to be relatively weak, mainly reflecting itself in a small increase in the Stokes shift . This research provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .
Organic Optoelectronic Materials
Carbazole-based compounds, including tert-butyl cyclopentylcarbamate, represent one of the core components in the field of organic optoelectronic devices . They are used as molecular building blocks, oligomers, dendrimers, or polymers and exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .
Drug Synthesis
Tert-butyl cyclopentylcarbamate holds immense potential in drug synthesis. Its unique properties make it a valuable component in the development of new pharmaceuticals.
Catalysis
The compound also finds applications in the field of catalysis. Its unique properties contribute to advancements in diverse scientific endeavors.
Mechanism of Action
Target of Action
Similar compounds like tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate have been shown to target methionine aminopeptidase 1 in humans .
Biochemical Pathways
Compounds with a tert-butyl group have been shown to have unique reactivity patterns and can be involved in various chemical transformations and biosynthetic and biodegradation pathways .
properties
IUPAC Name |
tert-butyl N-cyclopentylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHSIXSBOBXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406859 | |
Record name | tert-Butyl cyclopentylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclopentylcarbamate | |
CAS RN |
153789-22-1 | |
Record name | tert-Butyl cyclopentylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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